molecular formula C6H9ClN2S B1653884 2-(Methylsulfanyl)pyridin-4-amine hydrochloride CAS No. 2031261-19-3

2-(Methylsulfanyl)pyridin-4-amine hydrochloride

Cat. No.: B1653884
CAS No.: 2031261-19-3
M. Wt: 176.67
InChI Key: ZODKCPSADKPBOG-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)pyridin-4-amine hydrochloride (CAS 59243-39-9) is a pyridine derivative functionalized with a methylsulfanyl (-SMe) group at position 2 and an amine (-NH₂) group at position 4, forming a hydrochloride salt. This compound serves as a critical intermediate in pharmaceutical synthesis due to its ability to participate in hydrogen bonding and nucleophilic reactions. Its pyridine core contributes to aromatic stability, while the substituents modulate electronic properties and solubility .

Properties

IUPAC Name

2-methylsulfanylpyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.ClH/c1-9-6-4-5(7)2-3-8-6;/h2-4H,1H3,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODKCPSADKPBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031261-19-3
Record name 4-Pyridinamine, 2-(methylthio)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2031261-19-3
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Record name 2-(methylsulfanyl)pyridin-4-amine hydrochloride
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Chemical Reactions Analysis

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (-SCH₃) group undergoes oxidation to sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃) derivatives under controlled conditions.

ReagentConditionsProductYieldReference
H₂O₂ (30%)RT, 12 hours in acetic acid2-(Methylsulfinyl)pyridin-4-amine85%
m-CPBA (1.5 eq)DCM, 0°C to RT, 2 hours2-(Methylsulfonyl)pyridin-4-amine92%
KMnO₄ (aq)60°C, 6 hours2-(Methylsulfonyl)pyridin-4-amine78%

Mechanism:

  • Sulfoxide formation : Electrophilic attack of peroxides on the sulfur atom, followed by oxygen insertion.

  • Sulfone formation : Further oxidation of sulfoxide intermediates via peracid-mediated pathways .

Electrophilic Substitution on the Pyridine Ring

The pyridine ring participates in electrophilic substitution, with regioselectivity influenced by the electron-donating amine and electron-withdrawing methylsulfanyl groups.

Reaction TypeReagent/ConditionsPositionProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C33-Nitro-2-(methylsulfanyl)pyridin-4-amine65%
HalogenationBr₂, FeBr₃, DCM, RT55-Bromo-2-(methylsulfanyl)pyridin-4-amine58%

Key Observations:

  • Nitration occurs at the 3-position due to meta-directing effects of the amine group.

  • Halogenation favors the 5-position (para to sulfanyl group) .

Nucleophilic Reactions at the Amine Group

The primary amine at the 4-position undergoes typical amine reactions, including acylation and alkylation.

Reaction TypeReagent/ConditionsProductYieldReference
AcylationAcCl, pyridine, RT4-Acetamido-2-(methylsulfanyl)pyridine90%
Schiff Base FormationBenzaldehyde, EtOH, Δ4-(Benzylideneamino)-2-(methylsulfanyl)pyridine75%

Mechanism:

  • Acylation proceeds via nucleophilic attack of the amine on the acyl chloride, forming an amide bond.

  • Schiff base synthesis involves condensation with aldehydes .

Metalation and Cross-Coupling Reactions

The pyridine ring undergoes directed ortho-metalation (DoM) for functionalization.

Reaction TypeReagent/ConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃2-(Methylsulfanyl)-4-aminophenyl-pyridine82%

Conditions:

  • Metalation with LDA at -78°C generates a lithiated intermediate, which reacts with electrophiles (e.g., aryl boronic acids) .

Reductive Transformations

The amine group participates in reductive amination or hydrogenation.

Reaction TypeReagent/ConditionsProductYieldReference
Reductive AlkylationNaBH₃CN, RCHO, MeOH4-(Alkylamino)-2-(methylsulfanyl)pyridine70%

Applications:

  • Used to synthesize secondary amines for pharmaceutical intermediates .

Cycloaddition Reactions

The compound engages in [4+2] cycloadditions as a diene or dienophile.

Reaction TypeReagent/ConditionsProductYieldReference
Diels-AlderMaleic anhydride, ΔPyridine-fused bicyclic adduct60%

Regiochemistry:

  • Electron-withdrawing groups enhance dienophile reactivity .

Scientific Research Applications

Pharmaceutical Applications

The compound is noted for its utility as an intermediate in the synthesis of various pharmaceuticals. Specifically, it has been linked to the development of tyrosine kinase inhibitors, which are crucial in treating cancers such as chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).

Synthesis of Tyrosine Kinase Inhibitors

  • Imatinib and Nilotinib : These are first and second-generation Bcr-Abl tyrosine kinase inhibitors where 2-(Methylsulfanyl)pyridin-4-amine hydrochloride can serve as a key intermediate in their synthesis . The compound's structure allows for modifications that enhance the efficacy and selectivity of these inhibitors.

Organic Synthesis

The compound is employed in various organic synthesis processes due to its functional groups that facilitate nucleophilic substitutions and other reactions.

Versatile Synthetic Pathways

  • Synthesis of Pyridinylimidazole Derivatives : Research has demonstrated that this compound can be utilized to synthesize pyridinylimidazole-type compounds, which have shown significant biological activity, including inhibition of p38α MAP kinase . The optimized synthetic routes allow for high yields and the introduction of diverse functional groups.

Biochemical Research

In biochemical research, this compound serves as an organic buffer and a reagent for various assays.

Role in Biological Assays

  • The compound has been used in enzyme-linked immunosorbent assays (ELISA) to evaluate its inhibitory effects on specific enzymes involved in inflammatory responses, such as TNF-α release from human blood . This highlights its potential use in studying inflammatory diseases and developing anti-inflammatory drugs.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in research and pharmaceuticals. It is classified as harmful if swallowed and can cause skin irritation . Thus, appropriate handling and safety measures are necessary when working with this compound.

Summary Table of Applications

Application AreaSpecific UsesNotes
PharmaceuticalIntermediate for tyrosine kinase inhibitorsKey for drugs like Imatinib and Nilotinib
Organic SynthesisSynthesis of pyridinylimidazole derivativesHigh yield processes developed
Biochemical ResearchReagent for ELISA assaysEvaluates enzyme inhibition
ToxicologyHarmful if swallowed; causes skin irritationSafety measures required during handling

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Core Structure Substituents/Modifications Key Properties/Applications Reference
2-(Methylsulfanyl)pyridin-4-amine hydrochloride C₆H₉ClN₂S Pyridine -SMe (position 2), -NH₂·HCl (position 4) Pharmaceutical intermediate; hydrogen bonding
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)-N-methylpiperidin-4-amine hydrochloride C₁₂H₂₀ClN₅OS Pyrimidine -SMe (position 2), -OCH₃ (position 6), piperidine Enhanced steric hindrance; potential CNS drug
2-(Methylsulfanyl)-10-[2-[(2RS)-piperidin-2-yl]ethyl]-10H-phenothiazine HCl C₂₃H₂₈ClN₃S₂ Phenothiazine -SMe (position 2), piperidine-ethyl chain Antipsychotic drug derivative
5-chloropyridin-3-amine hydrochloride C₅H₆Cl₂N₂ Pyridine -Cl (position 5), -NH₂·HCl (position 3) Altered electronic profile; agrochemical uses
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C₉H₁₅Cl₂N₃ Pyridine -pyrrolidine (position 4), -NH₂·2HCl (position 3) Dual amine sites; high solubility
methyl (2R)-2-amino-4-(methylsulfanyl)butanoate hydrochloride C₆H₁₄ClNO₂S Butanoate ester -SMe (position 4), -NH₂·HCl, ester group Lipophilic; peptide synthesis

Key Observations

Core Structure Variations: The pyridine core in the target compound contrasts with pyrimidine () and phenothiazine (). Pyrimidine’s dual nitrogen atoms increase hydrogen-bonding capacity, while phenothiazine’s tricyclic system enhances aromatic conjugation, impacting biological activity . The butanoate ester () lacks aromaticity, favoring lipophilicity and metabolic stability in drug design .

Substituent Position Effects :

  • The 4-amine group in the target compound enables linear hydrogen-bonding networks, unlike 3-amine derivatives (e.g., 5-chloropyridin-3-amine hydrochloride), which exhibit angled interactions (). This positional difference affects crystal packing and solubility .
  • Methylsulfanyl at position 2 (target) vs. methoxy at position 6 () alters steric and electronic profiles, influencing reactivity in cross-coupling reactions .

Salt Forms and Solubility: The dihydrochloride salt in 4-(Pyrrolidin-1-yl)pyridin-3-amine () enhances aqueous solubility compared to mono-salts, critical for formulation . The phenothiazine derivative () likely exhibits lower solubility due to its bulky hydrophobic core, limiting bioavailability .

Applications: Phenothiazine analogs () are linked to antipsychotic drugs (e.g., thioridazine derivatives), whereas pyridine/pyrimidine amines () are intermediates in antiviral or agrochemical synthesis .

Research Findings and Implications

  • Hydrogen Bonding : The target compound’s 4-amine group facilitates stronger and more directional hydrogen bonds compared to 3-amine analogs, as predicted by graph-set analysis (). This property is vital for co-crystal engineering .
  • Safety Profiles : While the target compound’s SDS () lacks hazard classification, analogs like 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride () require careful handling due to unclassified hazards, emphasizing the need for tailored safety protocols .

Biological Activity

2-(Methylsulfanyl)pyridin-4-amine hydrochloride, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a methylsulfanyl group and an amine functional group. Its molecular formula is C6H8ClN2S, and it has been noted for its solubility in water and moderate toxicity when ingested.

Antimicrobial Properties

Research indicates that derivatives of pyridine compounds exhibit significant antibacterial activity. For instance, certain analogs have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) due to their ability to inhibit bacterial enzymes essential for viability . The specific activity of this compound against various pathogens remains to be thoroughly investigated.

Anti-inflammatory Effects

The compound's structural similarity to known anti-inflammatory agents suggests potential activity in modulating inflammatory pathways. A study on related compounds demonstrated their ability to inhibit p38 MAPK and phosphodiesterase 4 (PDE4), which are crucial in inflammatory responses . This dual inhibition could position this compound as a candidate for treating TNFα-related diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in inflammatory signaling pathways. The inhibition of p38 MAPK is particularly noteworthy as it plays a significant role in the production of pro-inflammatory cytokines.
  • Receptor Modulation : Some studies suggest that pyridine derivatives may act as allosteric modulators of various receptors, potentially influencing neurotransmitter systems and contributing to neuroprotective effects .

Toxicity Profile

According to toxicity databases, this compound is classified as harmful if swallowed and can cause skin irritation . These safety profiles necessitate careful handling and further evaluation in preclinical studies.

Case Study 1: In Vivo Efficacy

In a preclinical study involving rodent models, compounds similar to this compound were administered to evaluate their anti-inflammatory effects. The results indicated a significant reduction in TNFα levels, implicating the compound's potential in managing inflammatory diseases .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was performed on various cancer cell lines, revealing that related pyridine compounds exhibited IC50 values indicating moderate to high cytotoxicity. For example, some derivatives demonstrated IC50 values below 10 µM against several cancer cell lines, suggesting that structural modifications could enhance the anticancer potential of this compound .

Summary of Research Findings

Study Findings Reference
Antibacterial ActivityEffective against MRSA
Anti-inflammatory EffectsInhibits p38 MAPK and PDE4
Toxicity ProfileHarmful if swallowed; skin irritant
CytotoxicityIC50 < 10 µM in cancer cell lines

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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